Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1412976-18-1
VCID: VC2883733
InChI: InChI=1S/C12H13NO3/c1-15-12(14)10-9(13)3-2-7-8-4-6(8)5-16-11(7)10/h2-3,6,8H,4-5,13H2,1H3
SMILES: COC(=O)C1=C(C=CC2=C1OCC3C2C3)N
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol

Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate

CAS No.: 1412976-18-1

Cat. No.: VC2883733

Molecular Formula: C12H13NO3

Molecular Weight: 219.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate - 1412976-18-1

Specification

CAS No. 1412976-18-1
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
IUPAC Name methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate
Standard InChI InChI=1S/C12H13NO3/c1-15-12(14)10-9(13)3-2-7-8-4-6(8)5-16-11(7)10/h2-3,6,8H,4-5,13H2,1H3
Standard InChI Key HQVWUGJCQQJEQP-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=CC2=C1OCC3C2C3)N
Canonical SMILES COC(=O)C1=C(C=CC2=C1OCC3C2C3)N

Introduction

Synthesis

The synthesis of methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate typically involves multi-step organic reactions. Below is a generalized pathway:

  • Starting Materials: The synthesis often begins with a chromone derivative and a cyclopropane precursor.

  • Reaction Conditions:

    • Catalysts such as Lewis acids may be used to facilitate the cyclization.

    • Amination at position 5 is achieved through nucleophilic substitution or reductive amination.

  • Purification: The final product is purified using crystallization or chromatography techniques.

Further details on the reaction mechanism and specific reagents are not available in the provided sources.

Medicinal Chemistry

Chromene derivatives are widely studied for their pharmacological properties:

  • Anticancer Activity: Chromenes have shown cytotoxic effects against various cancer cell lines due to their ability to interact with DNA or inhibit key enzymes in cancer pathways .

  • Antihistaminic Potential: Compounds with similar structures exhibit antihistaminic and bronchodilatory effects by stabilizing mast cells .

Synthetic Chemistry

This compound serves as a versatile intermediate for synthesizing more complex molecules:

  • The amino group at position 5 allows for further functionalization.

  • The chromene core can be modified to explore structure-activity relationships in drug discovery.

Molecular Geometry

The molecule contains:

  • A bicyclic system with a fused cyclopropane and chromene ring.

  • A methyl ester group at position 4.

  • An amino substituent at position 5.

Crystallographic Data

  • Planarity in the chromene core.

  • Hydrogen bonding interactions involving amino or ester groups.

Biological Relevance

While specific biological studies for methyl 5-amino-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-4-carboxylate are not reported in the provided sources, compounds with analogous structures have demonstrated:

  • Cytotoxicity: Effective against liver (HepG2), prostate (DU145), and breast (MCF-7) cancer cell lines .

  • Antioxidant Activity: Chromenes are known to scavenge free radicals due to their electron-rich aromatic systems.

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